molecular formula C10H16O2 B1397917 alpha-(2-Ethoxyethynyl)-cyclopentanemethanol CAS No. 1038404-02-2

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol

Cat. No. B1397917
M. Wt: 168.23 g/mol
InChI Key: ACJBVSWZVNBTFS-UHFFFAOYSA-N
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Description

The compound “alpha-(2-Ethoxyethynyl)-cyclopentanemethanol” is an organic compound containing a cyclopentane ring, an ethoxyethynyl group, and a methanol group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a five-membered cyclopentane ring, with a methanol (hydroxyl) group and an ethoxyethynyl group attached. The exact structure would depend on the positions of these groups on the cyclopentane ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the compound. For example, the presence of the hydroxyl group suggests that it might be somewhat polar and capable of forming hydrogen bonds .

Scientific Research Applications

  • Copolymerization with Dodecyl Methacrylate or Styrene

    • Field : Polymer Science
    • Application Summary : EOEMA can be copolymerized with dodecyl methacrylate (DDMA) or styrene (ST). The copolymerization reactivity ratios for EOEMA with DDMA or ST were estimated .
    • Method : Polymerization was performed using tert-butyl peroxy-2-ethylhexanoate as an initiator, isothermally (70 °C) to low conversions (< 10 wt.%) in a wide range of copolymer compositions .
    • Results : For the DDMA/EOEMA copolymerization, both monomers prefer to react with EOEMA, resulting in random copolymerization . For the ST/EOEMA copolymerization, reactivity ratios indicate a higher reactivity with the opposite monomer . The copolymer properties can be optimized for applications as polyelectrolytes, drug delivery systems, and multifunctional additives for improving the rheological properties of lubricating oils .
  • Copolymerization with Methyl Methacrylate

    • Field : Polymer Science
    • Application Summary : EOEMA can be copolymerized with methyl methacrylate (MMA) using 2,2-azo-bisisobutyronitrile (AIBN) as the initiator .
    • Method : The copolymerization was carried out in 1,4-dioxane solutions . The copolymer products were characterized by IR, 1H-NMR, and 13C-NMR spectroscopic techniques .
    • Results : The reactivity ratios indicate the formation of random copolymers . The distribution of monomer sequence along the copolymer chain was calculated using a statistical method based on the reactivity ratios .
  • Contact Lens Applications

    • Field : Biomedical Engineering
  • Terpolymerization with Styrene and Maleic Anhydride

    • Field : Polymer Science
    • Application Summary : EOEMA can be terpolymerized with styrene (St) and maleic anhydride (Ma) using benzoyl peroxide as the initiator .
    • Method : The terpolymerization was carried out in acetone, which is a common solvent for the three monomers .
  • Electrospinning for Hydrophilic Poly (2-hydroxyethyl methacrylate)

    • Field : Material Science
    • Application Summary : EOEMA is used in the electrospinning process to create hydrophilic poly (2-hydroxyethyl methacrylate) .

Future Directions

The study of new compounds often involves exploring their potential applications, such as in the development of new materials, pharmaceuticals, or chemical reactions. Future research on this compound could involve studying its reactivity, stability, and potential uses .

properties

IUPAC Name

1-cyclopentyl-3-ethoxyprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-12-8-7-10(11)9-5-3-4-6-9/h9-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJBVSWZVNBTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC#CC(C1CCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(2-Ethoxyethynyl)-cyclopentanemethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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